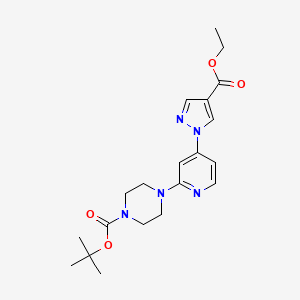tert-Butyl 4-(4-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-2-yl)piperazine-1-carboxylate
CAS No.: 1429309-49-8
Cat. No.: VC2728274
Molecular Formula: C20H27N5O4
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1429309-49-8 |
|---|---|
| Molecular Formula | C20H27N5O4 |
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | tert-butyl 4-[4-(4-ethoxycarbonylpyrazol-1-yl)pyridin-2-yl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C20H27N5O4/c1-5-28-18(26)15-13-22-25(14-15)16-6-7-21-17(12-16)23-8-10-24(11-9-23)19(27)29-20(2,3)4/h6-7,12-14H,5,8-11H2,1-4H3 |
| Standard InChI Key | APOJMYHWQWPYGB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN(N=C1)C2=CC(=NC=C2)N3CCN(CC3)C(=O)OC(C)(C)C |
| Canonical SMILES | CCOC(=O)C1=CN(N=C1)C2=CC(=NC=C2)N3CCN(CC3)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Basic Information and Nomenclature
tert-Butyl 4-(4-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-2-yl)piperazine-1-carboxylate is identified in chemical databases with CAS number 1429309-49-8 . The compound has been documented in PubChem with the identifier CID 75464847 . Several synonyms exist for this compound, reflecting variations in naming conventions, including:
-
tert-butyl 4-[4-(4-ethoxycarbonylpyrazol-1-yl)pyridin-2-yl]piperazine-1-carboxylate
-
tert-butyl 4-[4-(4-ethoxycarbonylpyrazol-1-yl)-2-pyridyl]piperazine-1-carboxylate
-
tert-Butyl 4-{4-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]pyridin-2-yl}piperazine-1-carboxylate
Structural Components and Configuration
The compound incorporates several key structural elements that define its chemical behavior and potential biological activity:
-
A pyrazole ring substituted with an ethoxycarbonyl group at position 4
-
A pyridine ring connected to the pyrazole at N-1 position
-
A piperazine ring linked to the pyridine at position 2
-
A tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen
This structural arrangement creates a molecule with multiple heteroatoms and functional groups that can participate in various chemical interactions, potentially influencing its biological activity profile.
Physical and Chemical Properties
Molecular Characteristics
The compound exhibits distinctive physicochemical properties that are summarized in Table 1.
Table 1: Physicochemical Properties of tert-Butyl 4-(4-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-2-yl)piperazine-1-carboxylate
Chemical Reactivity Considerations
Based on its structural elements, this compound likely exhibits several chemical properties:
-
The pyrazole ring provides aromatic character and potential for π-stacking interactions
-
The ethoxycarbonyl group can participate in hydrogen bonding as an acceptor
-
The tert-butoxycarbonyl group serves as a protecting group for the piperazine nitrogen, commonly used in synthetic organic chemistry
-
The piperazine ring contains a basic nitrogen that may influence solubility and acid-base properties
-
The pyridine nitrogen contributes to the compound's ability to accept hydrogen bonds
These properties collectively influence the compound's behavior in various chemical environments and its potential interactions with biological targets.
Synthesis and Related Compounds
Related Structural Analogs
Several structurally related compounds provide context for understanding the potential properties and applications of tert-Butyl 4-(4-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-2-yl)piperazine-1-carboxylate:
-
tert-Butyl 4-(4-methylpyridin-2-yl)piperazine-1-carboxylate (CAS: 939986-26-2) shares the core piperazine-pyridine scaffold but lacks the pyrazole moiety .
-
tert-butyl 4-[5-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[[6-(hydroxyamino)-6-oxohexanoyl]amino]-4-methylphenyl]pyridin-2-yl]piperazine-1-carboxylate represents a more complex derivative containing the pyridyl-piperazine-carboxylate core structure .
-
Various tert-butyl-1H-1,2,3-triazole-4-carbonyl piperazine-1-carboxylates synthesized via click chemistry that demonstrate structural similarities .
These related compounds provide comparative frameworks for understanding structure-activity relationships and potential applications of our target compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume